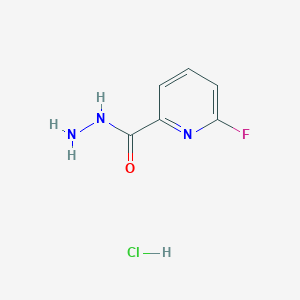
6-Fluoropyridine-2-carbohydrazide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoropyridine-2-carbohydrazide hydrochloride is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various fluorinated pyridines and their synthesis, which can be related to the compound . Fluorinated pyridines are important in medicinal chemistry due to their potential biological activities and their use as building blocks in the synthesis of pharmaceuticals .
Synthesis Analysis
The synthesis of fluorinated pyridines can be complex and involves multiple steps. For instance, favipiravir, a related compound, is synthesized through a four-step process including amidation, nitrification, reduction, and fluorination, with an overall yield of about 8% . Another example is the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, which involves substitution and hydrolysis steps with a total yield of 63.69% . These methods highlight the complexity and the careful optimization required in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of fluorinated pyridines is often characterized by the presence of a planar ring system and the ability to form hydrogen bonds, which can influence their biological activity. For example, the crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide shows that the molecule is almost planar and forms a 6-member ring through an intramolecular hydrogen bond . This planarity and hydrogen bonding capability are important for the interaction of these molecules with biological targets.
Chemical Reactions Analysis
Fluorinated pyridines can undergo various chemical reactions, which are essential for their functionalization and use in further chemical synthesis. The halogen dance reaction is one such method that allows for the synthesis of halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, which can then be used to generate a variety of pentasubstituted pyridines . Additionally, diazotization-fluorination reactions have been used to synthesize lower fluorinated pyridines, demonstrating the versatility of these compounds in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated pyridines are influenced by the presence of fluorine atoms and other substituents on the pyridine ring. Fluorine atoms can affect the electron distribution within the molecule, influencing properties such as acidity, basicity, and reactivity. For example, the introduction of amino groups on terpyridines has been shown to result in highly fluorescent compounds, with the fluorescence properties being affected by the number of pyridine rings and the solvent polarity . These properties are crucial for the application of fluorinated pyridines in various fields, including materials science and drug development.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Functionalization
Efficient Functionalization for Cognition Enhancers : 2-Fluoro-4-methylpyridine, a close relative to 6-Fluoropyridine-2-carbohydrazide hydrochloride, has been efficiently functionalized into novel alkylating agents for synthesizing cognition-enhancing drug candidates, such as DMP 543, highlighting its utility in developing therapeutics targeting cognitive disorders (Pesti et al., 2000).
Regiochemical Flexibility : Research on 2,3,5-trihalopyridines demonstrated the selective introduction of functional groups at specific positions, providing valuable building blocks for pharmaceutical research. This work underscores the potential of halogenated pyridines in synthesizing diverse and structurally complex molecules (Bobbio & Schlosser, 2001).
Medicinal Chemistry and Drug Discovery
Antitumor Agents Development : A series of 7-substituted 6-fluoro-1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids, structurally related to 6-Fluoropyridine derivatives, have shown moderate cytotoxic activity. These findings contribute to the search for new antitumor agents, illustrating the importance of fluoropyridines in medicinal chemistry (Tsuzuki et al., 2004).
Material Science and Fluorescence Studies
Chemosensor for Metal Ions : The synthesis of porphyrin-appended terpyridines demonstrates the application of fluoropyridine derivatives as potential fluoroionophores for recognizing metal ions, specifically cadmium. This research highlights the role of fluorinated pyridines in environmental monitoring and the development of sensitive fluorescent chemosensors (Luo et al., 2007).
Catalysis and Fluorination Techniques
Selective Fluorination : Studies on the fluorination of 2-aminopyridines and pyridin-2(1H)-ones have shown high yields and regioselectivities, demonstrating the adaptability of fluoropyridine derivatives in synthesizing fluorinated compounds, pivotal in pharmaceuticals and agrochemicals (Zhou et al., 2018).
Eigenschaften
IUPAC Name |
6-fluoropyridine-2-carbohydrazide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN3O.ClH/c7-5-3-1-2-4(9-5)6(11)10-8;/h1-3H,8H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBQMFHGTHLSCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)C(=O)NN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-[(4-Ethylpiperazin-1-yl)methyl]phenyl)methanamine](/img/structure/B2528517.png)




![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2528525.png)

![3-[1-(Phenylsulfonyl)ethyl]-1,3-oxazolan-2-one](/img/structure/B2528529.png)
![4-methyl-N-(2-{6-[(pyridin-3-ylmethyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide](/img/structure/B2528530.png)
![3-(4-Benzylpiperazin-1-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2528531.png)

![Tert-butyl (1S,2S,5R)-2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2528533.png)

